Bendamustine hydrochloride

Übersicht

Beschreibung

Bendamustine hydrochloride is a chemotherapy medication used primarily in the treatment of chronic lymphocytic leukemia, multiple myeloma, and non-Hodgkin’s lymphoma . It belongs to the class of alkylating agents and works by interfering with the function of DNA and RNA, leading to cell death . This compound was first synthesized in the early 1960s and has since become an essential drug in oncology .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese umfasst mehrere gefährliche Reagenzien, darunter Thionylchlorid, und erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Bendamustinhydrochlorid beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Sicherheit optimiert, mit strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Bendamustinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Alkylierung .

Häufige Reagenzien und Bedingungen:

Oxidation: Katalysiert durch Cytochrom-P450-Enzyme, was zur Bildung von aktiven Metaboliten führt.

Alkylierung: Der primäre Wirkmechanismus, bei dem Bendamustin kovalente Bindungen mit DNA eingeht, was zu Vernetzung und Zelltod führt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Monohydroxy-Bendamustin, Dihydroxy-Bendamustin und verschiedene DNA-Addukte .

Wissenschaftliche Forschungsanwendungen

Bendamustinhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird bei der Entwicklung neuer Chemotherapeutika und Arzneimittelträgersysteme eingesetzt.

5. Wirkmechanismus

Bendamustinhydrochlorid entfaltet seine Wirkung durch mehrere Mechanismen:

Alkylierung: Bildet elektrophile Alkylgruppen, die kovalent an DNA binden und intra- und intersträngige Vernetzungen verursachen.

DNA-Schadensantwort: Aktiviert DNA-Schadens-Stressantworten und Apoptose-Signalwege.

Zellzyklushemmung: Hemmt mitotische Kontrollpunkte und induziert mitotische Katastrophe, was zum Zelltod führt.

Wirkmechanismus

Bendamustine hydrochloride exerts its effects through multiple mechanisms:

Alkylation: Forms electrophilic alkyl groups that covalently bond to DNA, causing intra- and inter-strand crosslinks.

DNA Damage Response: Activates DNA-damage stress responses and apoptosis pathways.

Cell Cycle Inhibition: Inhibits mitotic checkpoints and induces mitotic catastrophe, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Bendamustinhydrochlorid ist unter den alkylierenden Agenzien einzigartig aufgrund seines dualen Wirkmechanismus, der Eigenschaften sowohl von alkylierenden Agenzien als auch von Purinanaloga kombiniert . Ähnliche Verbindungen umfassen:

Cyclophosphamid: Ein weiteres alkylierendes Agens, das zur Krebsbehandlung eingesetzt wird, jedoch mit einem anderen Toxizitätsprofil.

Chlorambucil: Ein alkylierendes Agens mit einer einfacheren Struktur und anderen klinischen Anwendungen.

Im Vergleich dazu zeigt Bendamustinhydrochlorid eine verbesserte Penetration und Lokalisation innerhalb der DNA, was zu persistenteren DNA-Doppelstrangbrüchen und einer verstärkten Zytotoxizität führt .

Biologische Aktivität

Bendamustine hydrochloride is a unique cytotoxic agent primarily used in the treatment of various hematologic malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia (CLL). It possesses both alkylating and antimetabolite properties, making it effective against cancer cells through multiple mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure:

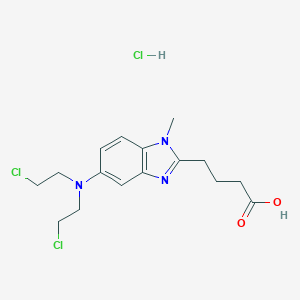

- Chemical Name: 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid hydrochloride

- Molecular Formula: CHClNO·HCl

Bendamustine acts primarily by cross-linking DNA strands, which inhibits DNA synthesis and repair. This action leads to apoptosis in both dividing and quiescent cells. Its bifunctional nature allows it to exhibit properties similar to both traditional alkylating agents and purine analogs, enhancing its efficacy against resistant cancer cell lines .

Pharmacokinetics

Bendamustine is administered intravenously, typically at a dose of 120 mg/m on days 1 and 2 of a 21-day cycle. Its pharmacokinetic profile shows rapid absorption with peak plasma concentrations occurring approximately one hour post-infusion. The drug undergoes hydrolysis to form less active metabolites, but also generates active metabolites that contribute to its therapeutic effects .

| Pharmacokinetic Parameter | Value |

|---|---|

| Time to Peak Concentration | ~1 hour |

| Half-life | 30 minutes to 3 hours |

| Volume of Distribution | 3.5 L/kg |

| Clearance | 13 L/h |

Clinical Efficacy

Bendamustine has demonstrated significant efficacy in clinical settings, particularly in patients with rituximab-refractory B-cell lymphomas. In a multicenter study involving 100 patients, an overall response rate (ORR) of 75% was observed, with a median duration of response (DOR) of 9.2 months .

Case Studies

- Study on Indolent B-cell Lymphoma:

- Long-term Follow-up Study:

Safety Profile

While bendamustine is generally well-tolerated, it is associated with several adverse effects, particularly hematologic toxicities such as neutropenia and thrombocytopenia. The most common non-hematologic side effects include nausea, fatigue, and infection risk .

Adverse Events Summary

| Adverse Event | Incidence |

|---|---|

| Neutropenia | 61% |

| Thrombocytopenia | 25% |

| Nausea | 77% |

| Infections | 69% |

Eigenschaften

IUPAC Name |

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSKUOZOLHMKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16506-27-7 (Parent) | |

| Record name | Bendamustine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40188912 | |

| Record name | Bendamustine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3543-75-7 | |

| Record name | Bendamustine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3543-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendamustine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendamustine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bendamustine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDAMUSTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981Y8SX18M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.